Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate
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Overview
Description
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that features a thieno-pyrazole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of a thieno-pyrazole derivative with a brominating agent. One common method includes the bromination of 1H-thieno[2,3-c]pyrazole-5-carboxylate using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thieno-pyrazole core can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-thieno-pyrazole derivative .
Scientific Research Applications
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate
- Methyl 5-bromo-1H-pyrazole-3-carboxylate
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to its specific thieno-pyrazole core structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic systems and potential pharmaceutical agents .
Properties
Molecular Formula |
C7H5BrN2O2S |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl 3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H5BrN2O2S/c1-12-7(11)4-2-3-5(8)9-10-6(3)13-4/h2H,1H3,(H,9,10) |
InChI Key |
WYSWKZBFCVBNOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2S1)Br |
Origin of Product |
United States |
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